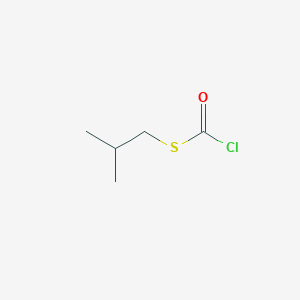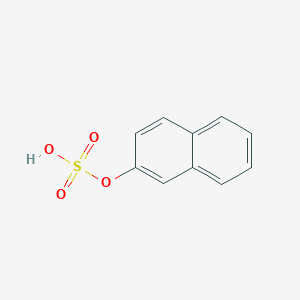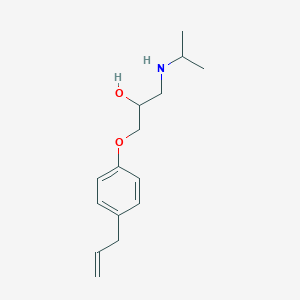
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)-, also known as Ipratropium bromide, is a medication used for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It is a bronchodilator, which means it helps to open up the airways in the lungs, making it easier to breathe.
作用机制
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide works by blocking the action of acetylcholine, a neurotransmitter that causes the muscles in the airways to contract. By blocking this action, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide helps to relax the muscles in the airways, allowing them to open up and improve airflow.
生化和生理效应
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation in the airways, improve lung function, and decrease the production of mucus. In addition, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has also been shown to have a bronchodilatory effect, which helps to improve breathing.
实验室实验的优点和局限性
One advantage of using 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide in lab experiments is its well-established safety profile. It has been used for many years in the treatment of COPD and asthma, and its side effects are well-known and generally mild. However, one limitation of using 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide in lab experiments is that it may not be effective in all patients. Some patients may require higher doses or different medications to achieve maximum relief.
未来方向
There are several future directions for research on 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide. One area of focus is the development of new formulations of the medication, such as inhalable powders or sprays, to improve its effectiveness and ease of use. In addition, researchers are also exploring the potential use of 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide in the treatment of other respiratory disorders, such as chronic bronchitis and emphysema. Finally, researchers are also investigating the underlying mechanisms of 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide's action, in order to develop new and more effective treatments for COPD and asthma.
In conclusion, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide is a bronchodilator medication used for the treatment of COPD and asthma. It works by blocking the action of acetylcholine, which helps to relax the muscles in the airways and improve breathing. It has been extensively studied for its therapeutic effects, and is generally safe and well-tolerated. Future research directions include the development of new formulations of the medication, exploring its use in the treatment of other respiratory disorders, and investigating its underlying mechanisms of action.
合成方法
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide can be synthesized by reacting 3-(4-(2-propenyl)phenoxy)-1,2-epoxypropane with isopropylamine in the presence of hydrobromic acid. The resulting product is then purified to obtain 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide.
科学研究应用
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has been extensively studied for its therapeutic effects in the treatment of COPD and asthma. It is often used in combination with other medications, such as beta-agonists, to provide maximum relief for patients. In addition, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has also been studied for its potential use in the treatment of other respiratory disorders, such as cystic fibrosis and bronchiectasis.
属性
CAS 编号 |
13707-90-9 |
|---|---|
产品名称 |
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- |
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC 名称 |
1-(propan-2-ylamino)-3-(4-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-5-13-6-8-15(9-7-13)18-11-14(17)10-16-12(2)3/h4,6-9,12,14,16-17H,1,5,10-11H2,2-3H3 |
InChI 键 |
PDUAYNIDLQOSGX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC=C)O |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC=C)O |
同义词 |
4-allylphenoxypropanolamine H 64-52 H 64-52, (+-)-isomer H 64-52, hydrochloride H 64-52, hydrochloride, (+)-isomer H 64-52, hydrochloride, (+-)-isomer H 64-52, hydrochloride, (-)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







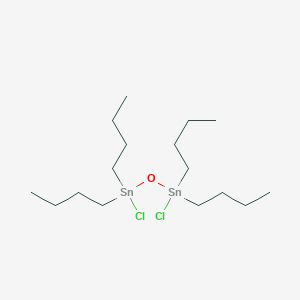
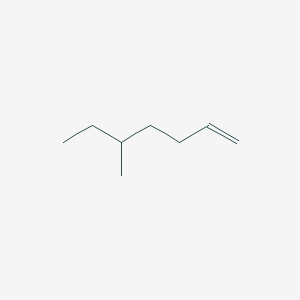
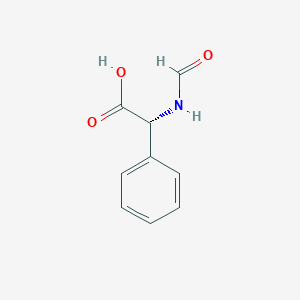
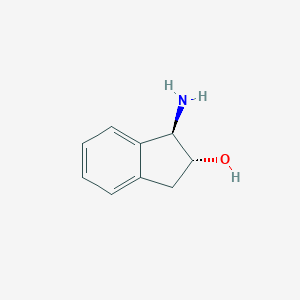
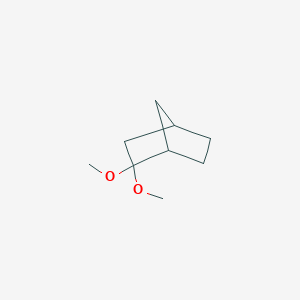
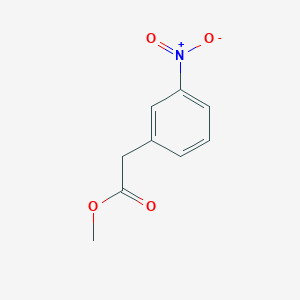
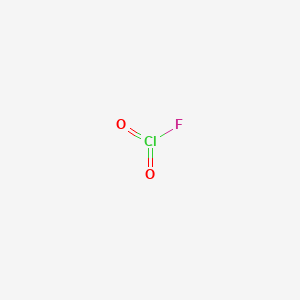
![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)
